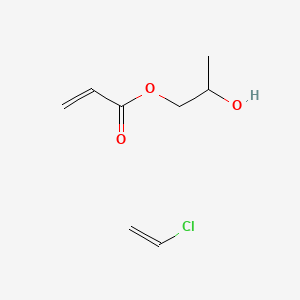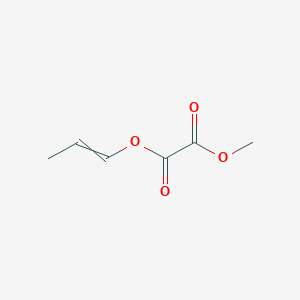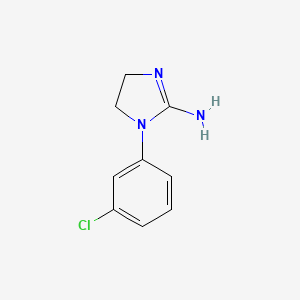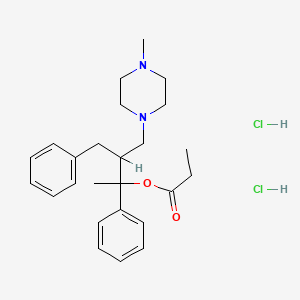
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol propionate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol propionate dihydrochloride is a complex organic compound that features a combination of aromatic rings, a piperazine ring, and a propionate ester. Compounds with such structures are often investigated for their potential pharmacological properties, including their use as intermediates in drug synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol propionate dihydrochloride typically involves multiple steps:
Formation of the core structure: The initial step involves the formation of the 1,3-diphenyl-1-methyl-1-propanol core. This can be achieved through a Friedel-Crafts alkylation reaction using benzene and acetone in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the piperazine ring: The next step involves the introduction of the piperazine ring. This can be done through a nucleophilic substitution reaction where the piperazine ring is attached to the core structure using a suitable leaving group.
Esterification: The final step involves the esterification of the hydroxyl group with propionic acid to form the propionate ester. This can be achieved using a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol propionate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Nitro compounds, halogenated compounds.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical agent or in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol propionate dihydrochloride would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The piperazine ring is known to interact with neurotransmitter receptors, which could be a potential pathway for its action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-1-methyl-1-propanol: Lacks the piperazine ring and propionate ester.
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol: Lacks the propionate ester.
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol acetate: Similar structure but with an acetate ester instead of a propionate ester.
Uniqueness
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol propionate dihydrochloride is unique due to the combination of its aromatic rings, piperazine ring, and propionate ester, which may confer distinct pharmacological properties compared to its analogs.
Propriétés
Numéro CAS |
40502-69-0 |
|---|---|
Formule moléculaire |
C25H36Cl2N2O2 |
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
[3-benzyl-4-(4-methylpiperazin-1-yl)-2-phenylbutan-2-yl] propanoate;dihydrochloride |
InChI |
InChI=1S/C25H34N2O2.2ClH/c1-4-24(28)29-25(2,22-13-9-6-10-14-22)23(19-21-11-7-5-8-12-21)20-27-17-15-26(3)16-18-27;;/h5-14,23H,4,15-20H2,1-3H3;2*1H |
Clé InChI |
TYQZCCYTOUIEMV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC(C)(C1=CC=CC=C1)C(CC2=CC=CC=C2)CN3CCN(CC3)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


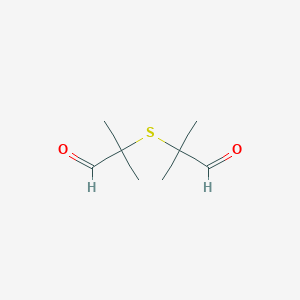

![(3xi)-5'-o-[(4-Methylphenyl)sulfonyl]adenosine](/img/structure/B14652581.png)
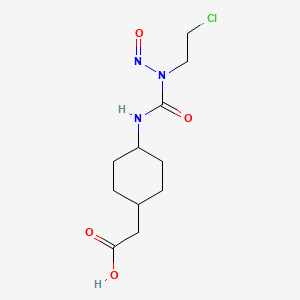

![2-[(1,3,3-Trimethyl-2-bicyclo[2.2.1]heptanyl)iminomethyl]phenol](/img/structure/B14652595.png)


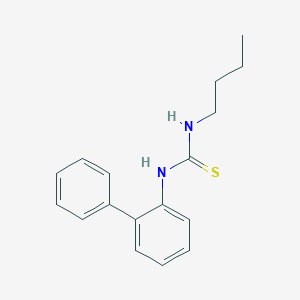

![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-(2-propenyl)-, (1alpha,2beta,3alpha,5alpha)-](/img/structure/B14652630.png)
